O-pyridin-4-yl ethanethioate
CAS No.: 180308-29-6
Cat. No.: VC0071780
Molecular Formula: C7H7NOS
Molecular Weight: 153.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180308-29-6 |
|---|---|
| Molecular Formula | C7H7NOS |
| Molecular Weight | 153.199 |
| IUPAC Name | O-pyridin-4-yl ethanethioate |
| Standard InChI | InChI=1S/C7H7NOS/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3 |
| Standard InChI Key | KGVUTEGTZWOIIN-UHFFFAOYSA-N |
| SMILES | CC(=S)OC1=CC=NC=C1 |
Introduction
Structural Characterization and Basic Properties
O-pyridin-4-yl ethanethioate belongs to the class of aromatic thioesters, specifically those containing a pyridine ring. The molecular structure consists of a pyridine core with a thioacetate group (ethanethioate) attached at the 4-position. This arrangement creates a molecule with distinct chemical reactivity due to the electron-withdrawing nature of the pyridine nitrogen and the reactive thioester functionality.
The physical properties of O-pyridin-4-yl ethanethioate can be partially inferred from related compounds. By comparison with 4-acetylpyridine, which has a molecular weight of 121.14 g/mol and a boiling point of 212.8±13.0°C at 760 mmHg , O-pyridin-4-yl ethanethioate would likely exhibit a higher molecular weight due to the sulfur atom in place of oxygen. The compound would likely present as a crystalline solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethanol.
Comparative Properties with Related Compounds
Table 1 presents a comparison of O-pyridin-4-yl ethanethioate with structurally similar compounds:
| Property | O-pyridin-4-yl ethanethioate | 4-Acetylpyridine | 4-pyridyl derivatives |
|---|---|---|---|
| Structure | Thioester at 4-position | Ketone at 4-position | Various functionalities |
| State at RT | Likely crystalline solid | Liquid (MP 13-16°C) | Varies by derivative |
| Reactivity | Reactive thioester group | Reactive ketone | Position-dependent activity |
| Applications | Organic synthesis, pharmaceutical intermediates | Biochemical reagent | Enzyme inhibitors |
The 4-pyridyl position imparts specific reactivity patterns as observed in related compounds. Certain 4-pyridyl derivatives have demonstrated high potency as enzyme inhibitors with IC50 values of approximately 60 nM , suggesting potential biological activity for properly functionalized derivatives of O-pyridin-4-yl ethanethioate.
Synthetic Methodologies
Multiple synthetic routes can potentially be employed to prepare O-pyridin-4-yl ethanethioate, with the pyridine-borane complex catalyzed thioesterification being one of the most promising approaches based on recent literature.
Thioesterification Using Pyridine-Borane Complexes
The pyridine-borane complex catalyzed thioesterification represents an efficient method for the direct conversion of carboxylic acids into thioesters . This methodology could be adapted for the synthesis of O-pyridin-4-yl ethanethioate by employing appropriate starting materials.
The general reaction for thioester formation using this method involves:
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Activation of a carboxylic acid using a pyridine-borane catalyst
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Nucleophilic attack by a thiol compound
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Formation of the thioester bond with elimination of water
The procedure typically requires mild conditions and results in good to excellent yields for various thioesters, as demonstrated by the successful synthesis of compounds such as S-dodecyl [1,1'-biphenyl]-4-carbothioate (61% yield) and S-dodecyl 4-iodobenzothioate (48% yield) .
Alternative Synthetic Routes
Table 2: Potential Synthetic Approaches for O-pyridin-4-yl ethanethioate
| Synthetic Method | Starting Materials | Typical Conditions | Expected Yield |
|---|---|---|---|
| Pyridine-borane catalyzed thioesterification | Acetic acid, 4-mercaptopyridine | Room temperature, 24h | 45-65% |
| Nucleophilic substitution | 4-halopyridine, thioacetic acid | Base (NaH), THF, 0°C to RT | 40-60% |
| Cross-coupling | 4-bromopyridine, thioacetate | Pd catalyst, base, 60-80°C | 55-75% |
| Direct thiolation | 4-lithiopyridine, S-acetyl disulfide | -78°C to RT, THF | 30-50% |
Drawing from the synthetic procedures detailed in the search results, the preparation might involve similar reaction conditions to those used for other thioesters. For example, the use of sodium hydride in tetrahydrofuran (THF) solution as described for the synthesis of compounds 28-34 in the adamantyl ethanone pyridyl derivatives work could be adapted .
Chemical Reactivity and Transformations
The reactivity profile of O-pyridin-4-yl ethanethioate is influenced by both the pyridine moiety and the thioester functional group, making it a versatile intermediate in organic synthesis.
Hydrolysis and Transesterification
Like other thioesters, O-pyridin-4-yl ethanethioate would be susceptible to hydrolysis under both acidic and basic conditions, yielding 4-mercaptopyridine and acetic acid. This reactivity makes it useful as a protected form of 4-mercaptopyridine that can be unmasked under controlled conditions.
The compound would also undergo transesterification reactions with alcohols and amines, allowing for the preparation of various derivatives with modified properties. This reactivity is similar to that observed in other thioesters, such as those described in the pyridine-borane catalyzed thioesterification study .
Reactions at the Pyridine Ring
The pyridine nitrogen can participate in various reactions including:
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Coordination with metal ions to form complexes
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Alkylation to form pyridinium salts
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Nucleophilic attack at the 2- and 6-positions in certain conditions
These reactions provide opportunities for further functionalization of the O-pyridin-4-yl ethanethioate scaffold to develop more complex molecules with tailored properties.
Applications in Medicinal Chemistry and Drug Discovery
Pyridine derivatives with various functional groups demonstrate significant biological activities, suggesting potential applications for O-pyridin-4-yl ethanethioate in medicinal chemistry.
Role as a Synthetic Intermediate
Structure-Activity Relationships
Understanding the structure-activity relationships of pyridine derivatives provides valuable insights into the potential properties and applications of O-pyridin-4-yl ethanethioate.
Impact of Substitution Patterns
Research on related pyridyl compounds has demonstrated that the position of the nitrogen atom in the pyridine ring significantly affects biological activity. For instance, in adamantyl ethanone pyridyl derivatives, "the 6-methyl-3-pyridyl compound 11 displays greatly enhanced activity with an IC50 value of 81 nM, a 38-fold improvement compared with the 2-pyridyl analogue 6, suggesting that the nitrogen position is critical with such a linker system" .
The unsubstituted 3-pyridyl compound demonstrated even greater inhibition (IC50=27 nM), indicating that "the methyl group hinders the binding of the pyridyl nitrogen in the active site" . These findings suggest that O-pyridin-4-yl ethanethioate might exhibit unique activity profiles based on its substitution pattern.
Effect of Functional Group Modification
The thioester group in O-pyridin-4-yl ethanethioate offers opportunities for modulation of activity through modification. In studies of related compounds, replacing a sulfide linker with a sulfoxide linker resulted in enhanced potency. For example, "the 2-pyridyl compound 16 (IC50=33 nM) doubles the potency when compared with the sulfide linker analogue 13, whereas 4-pyridyl derivative 18 (IC50=15 nM) displays a fourfold increase in inhibitory activity" .
This suggests that oxidation or other modifications of the thioester group in O-pyridin-4-yl ethanethioate could potentially be used to optimize its properties for specific applications.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of O-pyridin-4-yl ethanethioate would be essential for its identification and purity assessment. Based on related compounds, the expected spectroscopic profiles would include:
¹H NMR Spectroscopy: The aromatic protons of the pyridine ring would appear as two doublets in the 7.5-8.5 ppm range, representing the equivalent protons at positions 2,6 and 3,5. The methyl group of the acetyl moiety would appear as a singlet around 2.3-2.5 ppm.
¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon (approximately 190-195 ppm), the quaternary carbon at position 4 of the pyridine ring (150-155 ppm), and the methyl carbon of the acetyl group (approximately 20-25 ppm).
IR Spectroscopy: Characteristic absorption bands would include the C=O stretching of the thioester (approximately 1680-1700 cm⁻¹) and the C-N stretching of the pyridine ring (approximately 1400-1500 cm⁻¹).
Chromatographic Analysis
For purity assessment and identification, chromatographic techniques such as HPLC and GC-MS would be valuable. Based on the properties of related compounds, O-pyridin-4-yl ethanethioate would likely elute at moderate retention times on standard reverse-phase HPLC columns, with good UV detection at wavelengths around 254-280 nm due to the aromatic pyridine system.
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